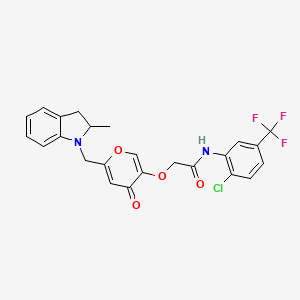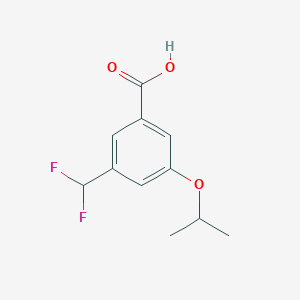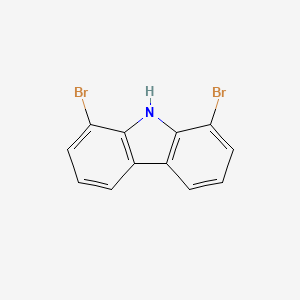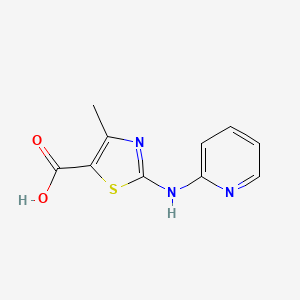
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry and agriculture. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related acetamide compounds involves various strategies, including direct fluorination, as seen in the preparation of perfluoro-[N-(4-pyridyl)acetamide] . The methylene group modifications of N-(isothiazol-5-yl)phenylacetamides, as described in the first paper, involve oxidation and subsequent transformations to yield a variety of derivatives with retained insecticidal activity . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, including XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations . The geometrical parameters obtained from these studies are in agreement with the experimental data, suggesting that similar methods could be employed to analyze the molecular structure of "N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide."
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, with perfluoro-[N-(4-pyridyl)acetamide] demonstrating the ability to fluorinate various substrates under mild conditions . This suggests that the compound of interest may also participate in selective chemical reactions, potentially useful in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be deduced from their crystal structures and intermolecular interactions. For instance, the crystal structures of two C,N-disubstituted acetamides reveal the presence of hydrogen bonds and halogen-π interactions, which contribute to the stability of the molecules . These findings can provide a basis for predicting the properties of "N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide," such as solubility, melting point, and potential biological activity.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity : A study by Chkirate et al. (2019) involved synthesizing pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, highlighting their potential for scientific applications in oxidative stress-related research (Chkirate et al., 2019).
Anti-inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2- acetamides, demonstrating notable anti-inflammatory activity in their study. This suggests potential applications in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
Analgesic and Anti-inflammatory Properties : Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and investigated their analgesic and anti-inflammatory activities. The findings indicated potential uses in pain and inflammation management (Alagarsamy et al., 2015).
Hydrogen-Bonding Patterns in Pharmaceuticals : López et al. (2010) studied the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which is crucial for understanding drug interactions and stability (López et al., 2010).
Synthesis of Fluorinated Derivatives for Receptor Modulation : Kuznecovs et al. (2020) focused on the synthesis of a fluorinated derivative of a sigma-1 receptor modulator, demonstrating the potential for creating targeted therapeutic agents (Kuznecovs et al., 2020).
Herbicidal Activity of Substituted Phenyl Pyrazole Derivatives : Zhou et al. (2010) synthesized phenyl pyrazole derivatives and evaluated their herbicidal activity, indicating potential applications in agriculture (Zhou et al., 2010).
Antibacterial Activity of Quinoline Derivatives : Le et al. (2018) synthesized and evaluated the antibacterial activity of new quinoline derivatives, contributing to the development of novel antibiotics (Le et al., 2018).
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF3N2O4/c1-14-8-15-4-2-3-5-20(15)30(14)11-17-10-21(31)22(12-33-17)34-13-23(32)29-19-9-16(24(26,27)28)6-7-18(19)25/h2-7,9-10,12,14H,8,11,13H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPHLPMCMDDEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B3017323.png)


![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B3017332.png)
![1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B3017333.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)
![4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3017339.png)